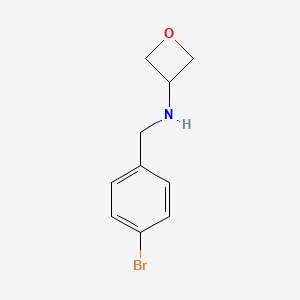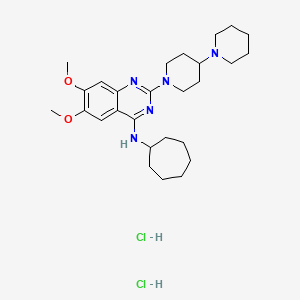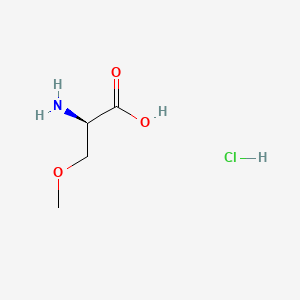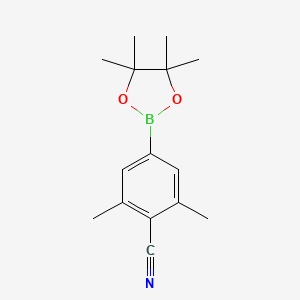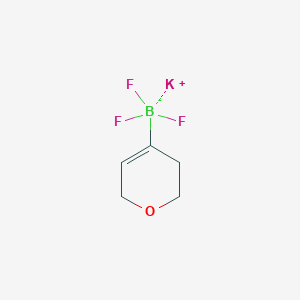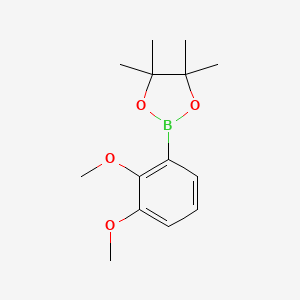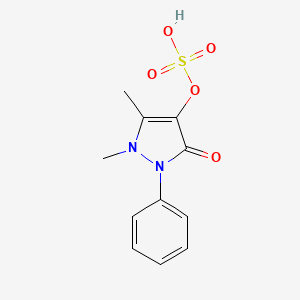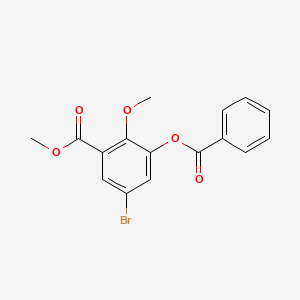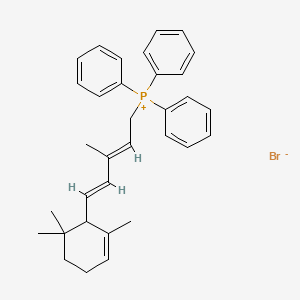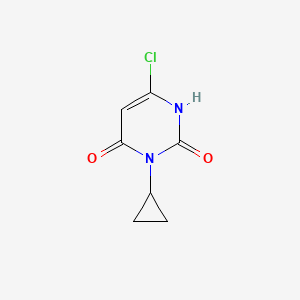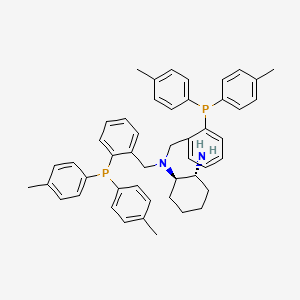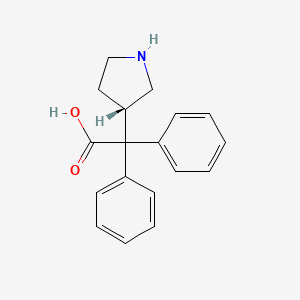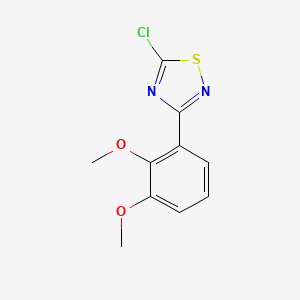
3-Decyl-5-methyl-morpholine
Descripción general
Descripción
3-Decyl-5-methyl-morpholine is a chemical compound with the molecular formula C15H31NO . It is a derivative of morpholine, a common heterocyclic amine .
Synthesis Analysis
The synthesis of morpholine derivatives, such as 3-Decyl-5-methyl-morpholine, often involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs can be synthesized using this method .Molecular Structure Analysis
The molecular structure of 3-Decyl-5-methyl-morpholine consists of a six-membered ring containing one oxygen atom, one nitrogen atom, and four carbon atoms . The decyl and methyl groups are attached to the third and fifth carbon atoms of the ring, respectively .Physical And Chemical Properties Analysis
3-Decyl-5-methyl-morpholine has a molecular weight of 241.41 g/mol . It has a density of 0.9±0.1 g/cm³, a boiling point of 325.3±17.0 °C at 760 mmHg, and a flash point of 143.7±10.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 9 freely rotating bonds .Aplicaciones Científicas De Investigación
Novel Synthesis Techniques and Pharmaceutical Applications
- Morpholine derivatives have been explored for their potential in synthesizing neurokinin-1 receptor antagonists, which are relevant in clinical settings for emesis and depression treatments. An example includes the synthesis of a water-soluble compound that shows high efficacy in pre-clinical tests for these applications (Harrison et al., 2001).
Antifungal Activity
- The antifungal activity of certain morpholine derivatives, specifically looking at their mutagenic effects and potential for creating new antifungal drugs, has been a subject of research. These compounds have been tested for their efficacy against fungal pathologies of the skin without showing abrupt changes in homeostasis or pronounced side effects (Bushuieva et al., 2022).
Antidepressant Activity
- The synthesis and evaluation of morpholine derivatives for antidepressant activities have been conducted, with compounds showing potential based on animal models. This indicates the relevance of morpholine derivatives in the development of new antidepressant drugs (Yuan, 2012).
Biologically Active Compounds
- Research has focused on synthesizing new morpholine-based compounds with potential biological activities. These include studies on their synthesis methods and the evaluation of their biological activities, pointing towards applications in drug discovery and development (Dyusebaeva et al., 2015).
QSAR-Analysis for Antioxidants
- QSAR-analysis of morpholine derivatives has been used to predict antioxidant activities, providing a theoretical basis for designing new potential antioxidants. This research outlines the impact of molecular structure on antioxidant activity, aiding in the development of compounds with enhanced therapeutic effects (Drapak et al., 2019).
Molecular Interactions and Thermodynamics
- Studies on molecular interactions involving morpholine derivatives in ionic liquid solutions have been conducted to understand their thermodynamic properties and applications in chemical processes. Such research is crucial for optimizing industrial applications of morpholine derivatives (Nann et al., 2013).
Propiedades
IUPAC Name |
3-decyl-5-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO/c1-3-4-5-6-7-8-9-10-11-15-13-17-12-14(2)16-15/h14-16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFOZPDPAQJDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1COCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Decyl-5-methyl-morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




